An In-depth Technical Guide to Boc-NH-PEG11-NH2: A Heterobifunctional Linker for Advanced Drug Development
An In-depth Technical Guide to Boc-NH-PEG11-NH2: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-NH-PEG11-NH2, a versatile heterobifunctional linker. With its discrete polyethylene glycol (PEG) chain, this molecule offers a valuable tool for researchers in bioconjugation, drug delivery, and particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides key experimental protocols, and illustrates its role in relevant biological pathways.
Chemical Structure and Properties
Boc-NH-PEG11-NH2, systematically named tert-butyl (35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)carbamate, is a monodisperse PEG derivative featuring a terminal primary amine and a Boc-protected amine at the other end of a 11-unit ethylene glycol chain. The Boc (tert-butoxycarbonyl) protecting group provides orthogonality, allowing for selective deprotection and sequential conjugation reactions.
The presence of the hydrophilic PEG spacer enhances the aqueous solubility of molecules it is conjugated to, a critical attribute for improving the pharmacokinetic profiles of therapeutic agents. The defined length of the PEG chain allows for precise control over the distance between conjugated moieties.
Physicochemical and General Properties
Quantitative data for Boc-NH-PEG11-NH2 has been compiled from various suppliers and is summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C29H60N2O13 | [1] |
| Molecular Weight | ~644.80 g/mol | [1] |
| Appearance | White to off-white solid or viscous liquid | [2] |
| Purity | ≥95% | [3] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | [4] |
| Storage Conditions | Long-term: -20°C; Short-term: 0 - 4°C. Store under inert gas. | [1] |
CAS Number Clarification
It is important for researchers to note that two CAS numbers are frequently associated with this compound: 1233234-77-9 and 890091-42-6 . Both numbers are often used interchangeably by chemical suppliers for the same chemical entity.[5][6] Researchers should verify the certificate of analysis provided by the supplier to ensure the identity and purity of the product.
Key Applications in Research and Drug Development
The unique bifunctional nature of Boc-NH-PEG11-NH2 makes it a valuable reagent in several areas of scientific research, most notably in the development of novel therapeutics.
PROTAC Linker
Boc-NH-PEG11-NH2 is extensively utilized as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The PEG linker in these constructs serves to bridge the target protein ligand and the E3 ligase ligand, and its length and flexibility are critical for the formation of a productive ternary complex.[1]
Bioconjugation and Drug Delivery
The primary amine of Boc-NH-PEG11-NH2 can be readily conjugated to various molecules, including proteins, peptides, and small molecule drugs, through reactions with activated esters (e.g., NHS esters) or other amine-reactive functional groups. Following conjugation, the Boc-protected amine can be deprotected to introduce a new reactive site for further modification, enabling the construction of complex bioconjugates. This makes it a useful tool in creating antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments involving Boc-NH-PEG11-NH2.
Boc Deprotection of Boc-NH-PEG11-NH2
This protocol describes the removal of the Boc protecting group to yield the free diamine, NH2-PEG11-NH2.
Materials:
-
Boc-NH-PEG11-NH2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve Boc-NH-PEG11-NH2 in DCM (e.g., 10 mL of DCM per 1 gram of starting material).
-
Add an excess of TFA (typically 5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the deprotected product, NH2-PEG11-NH2.
Conjugation of Deprotected NH2-PEG11-NH2 to an NHS Ester
This protocol outlines the reaction of the free amine of the deprotected linker with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.
Materials:
-
Deprotected NH2-PEG11-NH2
-
NHS ester-functionalized molecule of interest
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the NHS ester-functionalized molecule and a slight molar excess (1.1-1.2 equivalents) of the deprotected NH2-PEG11-NH2 in anhydrous DMF or DMSO.
-
Add a base such as DIPEA or TEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.
-
Purify the resulting conjugate by preparative HPLC.
Representative Synthesis of a PROTAC using a PEG Linker
This protocol provides a general workflow for the synthesis of a PROTAC molecule, for instance, by coupling a target protein ligand and an E3 ligase ligand via a PEG linker.[5]
Materials:
-
Target protein ligand with a suitable functional group (e.g., carboxylic acid)
-
E3 ligase ligand with a suitable functional group (e.g., amine)
-
Boc-NH-PEG11-COOH (a related linker for this example)
-
Coupling reagents (e.g., HATU, HOBt)
-
Solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC)
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-amine) and Boc-NH-PEG11-COOH in DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Boc Deprotection:
-
Deprotect the Boc group of the purified intermediate using the protocol described in section 3.1.
-
-
Second Coupling Reaction:
-
Dissolve the deprotected E3 ligase-linker intermediate and the target protein ligand (with a carboxylic acid) in DMF.
-
Add coupling reagents (e.g., HATU, DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Visualizing Workflows and Signaling Pathways
The following diagrams, created using the Graphviz DOT language, illustrate a general experimental workflow for bioconjugation and the signaling pathway of a PROTAC.
Conclusion
Boc-NH-PEG11-NH2 is a high-value chemical tool for researchers engaged in the development of sophisticated bioconjugates and targeted therapeutics. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, provides a reliable platform for creating novel molecules with enhanced pharmacological properties. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the effective application of this versatile linker in pioneering research endeavors.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. benchchem.com [benchchem.com]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
